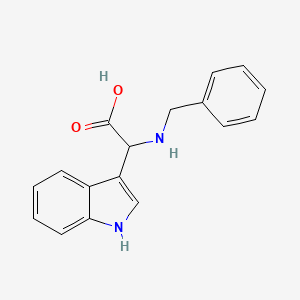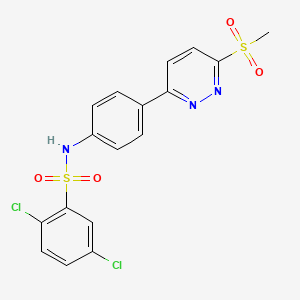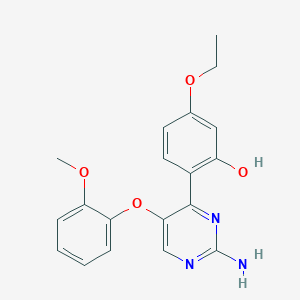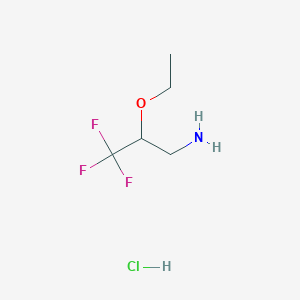![molecular formula C16H20N4O4 B2429968 3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-35-7](/img/structure/B2429968.png)
3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as Temozolomide, is a chemotherapy drug used to treat brain tumors. It was first approved by the FDA in 1999 and has since become a widely used treatment option for glioblastoma multiforme, a type of aggressive brain cancer.
Mechanism of Action
3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione works by damaging the DNA of cancer cells, which ultimately leads to their death. Specifically, it causes methylation of the O6 position of guanine, which results in the formation of a DNA adduct. This adduct leads to the activation of the cell's DNA repair machinery, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, it has been shown to inhibit the activity of a number of enzymes involved in DNA repair, further enhancing its effectiveness as a chemotherapy drug.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is that it has a relatively low toxicity profile, which makes it a good option for chemotherapy in patients with brain tumors. Additionally, it has been shown to be effective in crossing the blood-brain barrier, which is important for treating brain tumors. However, one limitation of this compound is that it can be difficult to administer in the correct dosage, as it requires a specific dosing regimen to be effective.
Future Directions
There are a number of potential future directions for research on 3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. One area of interest is in the development of new combination therapies that can enhance its effectiveness. Additionally, there is ongoing research into the use of this compound in combination with immunotherapy, which could lead to new treatment options for brain tumors. Finally, there is interest in developing new formulations of this compound that can improve its bioavailability and efficacy.
Synthesis Methods
3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is synthesized through a process known as alkylation. The starting material is 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which is reacted with methyl iodide to form the N-methyl derivative. This is then treated with a base to form the final product, this compound.
Scientific Research Applications
3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been extensively studied in the field of oncology, particularly in the treatment of brain tumors. It has been shown to be effective in prolonging the survival of patients with glioblastoma multiforme, as well as in treating other types of brain tumors such as anaplastic astrocytoma and oligodendroglioma.
properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-8-9(2)24-14-17-12-11(20(8)14)13(22)19(15(23)18(12)6)7-10(21)16(3,4)5/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYNPMIYRFVAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2429886.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide](/img/structure/B2429888.png)



![4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2429898.png)
![3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2429899.png)

![9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429904.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2429905.png)

![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2429907.png)
![4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2429908.png)